4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate
Overview
Description
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate typically involves the reaction of 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and other contaminants from interfering with the reaction. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are introduced into the reactor in a controlled manner, and the reaction is monitored continuously to ensure optimal yield and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Hydrolysis: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid and hydrochloric acid.
Reduction: 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol.
Scientific Research Applications
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate is used in various scientific research applications, including:
Surface modification: The compound is used to modify the surface properties of materials, imparting hydrophobicity and chemical resistance.
Polymer chemistry: It is used as a building block in the synthesis of fluorinated polymers with unique properties such as low surface energy and high thermal stability.
Biomedical research: The compound is used in the development of drug delivery systems and biomedical coatings due to its biocompatibility and stability.
Environmental science: It is used in the study of fluorinated compounds’ environmental impact and their degradation pathways.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate involves its reactivity towards nucleophiles and its ability to form stable fluorinated products. The presence of multiple fluorine atoms increases the compound’s hydrophobicity and chemical stability, making it resistant to degradation. The carbonochloridate group is highly reactive, allowing the compound to participate in various chemical reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol
Uniqueness
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate is unique due to its carbonochloridate functional group, which imparts high reactivity towards nucleophiles. This makes it a versatile compound for various chemical transformations and applications. In contrast, similar compounds like 4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid and 4,4,5,5,6,6,7,7,7-Nonafluoroheptanol lack this reactive group, limiting their reactivity and applications.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptyl carbonochloridate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF9O2/c9-4(19)20-3-1-2-5(10,11)6(12,13)7(14,15)8(16,17)18/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWXIFAGBUZUHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)COC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00838885 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00838885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821806-42-2 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00838885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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